

Review of Citalopram N-oxide in scientific literature

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Compound of Interest

Compound Name: Citalopram N-oxide

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Citalopram N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including **Citalopram N-oxide**. This technical guide provides a comprehensive review of the scientific literature on **Citalopram N-oxide**, focusing on its chemical properties, metabolic pathway, and analytical determination. While quantitative pharmacokinetic and pharmacodynamic data for **Citalopram N-oxide** are limited in published literature, this document summarizes the available information and provides detailed hypothetical experimental protocols to guide further research.

Chemical and Physical Properties

Citalopram N-oxide is a metabolite of citalopram formed through the N-oxidation of the tertiary amine in the dimethylaminopropyl side chain. Its chemical and physical properties are summarized in the table below.

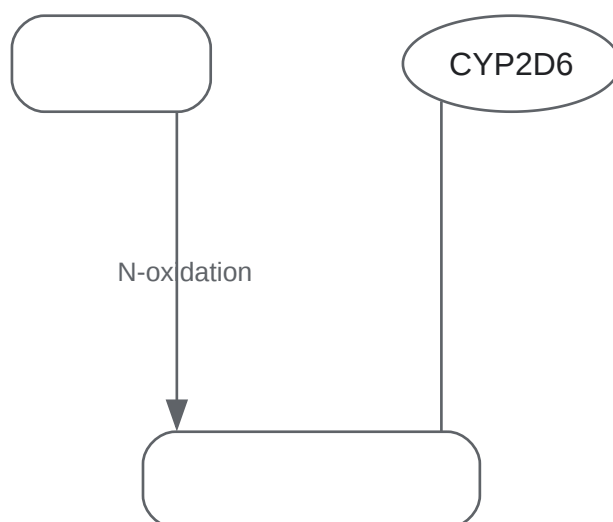
Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ FN ₂ O ₂	(Calculated)
Molecular Weight	340.39 g/mol	(Calculated)
Chemical Name	1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide	(IUPAC)
CAS Number	63284-72-0	N/A
Appearance	White to off-white solid	N/A
Solubility	Data Not Available	N/A
pKa	Data Not Available	N/A
LogP	Data Not Available	N/A

Metabolism and Pharmacokinetics

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of **Citalopram N-oxide** is a minor metabolic pathway.

Metabolic Pathway

The N-oxidation of citalopram to **Citalopram N-oxide** is exclusively mediated by the enzyme CYP2D6.^[1] This is one of several metabolic routes for citalopram, which also include N-demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and deamination to a propionic acid derivative.^[2]



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Figure 1: Metabolic conversion of Citalopram to **Citalopram N-oxide**.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for **Citalopram N-oxide** in human plasma are not readily available in the scientific literature. Most studies focus on the parent drug, citalopram, and its major demethylated metabolites. One study that administered radiolabeled citalopram to healthy male volunteers found that **Citalopram N-oxide** accounted for approximately 7% of the total radioactivity recovered in urine over 7 days, indicating it is a minor urinary metabolite.[3]

Table 1: Pharmacokinetic Parameters of Citalopram and its Metabolites

Parameter	Citalopram	Desmethylocitalopram (DCT)	Didesmethylocitalopram (DDCT)	Citalopram N-oxide
C _{max} (plasma)	Dose-dependent	~50% of Citalopram	~10% of Citalopram	Data Not Available
T _{max} (plasma)	~4 hours[2]	Data Not Available	Data Not Available	Data Not Available
AUC (plasma)	Dose-dependent	Data Not Available	Data Not Available	Data Not Available
Half-life (t _{1/2})	~35 hours[2]	Data Not Available	Data Not Available	Data Not Available
Urinary Excretion	~12-23% (unchanged)[1]	~5% of dose[2]	Data Not Available	~7% of dose[3]

Pharmacological Activity

The pharmacological activity of **Citalopram N-oxide** is considered to be significantly less than that of the parent compound, citalopram. In vitro studies have shown that citalopram is at least 8 times more potent than its metabolites in the inhibition of serotonin reuptake.[2] This suggests that **Citalopram N-oxide** does not contribute significantly to the therapeutic effects of citalopram.

Table 2: Pharmacodynamic Properties

Target	Citalopram (K _i /IC ₅₀)	Citalopram N-oxide (K _i /IC ₅₀)
Serotonin Transporter (SERT)	High affinity	Data Not Available
CYP2D6 Inhibition	Weak inhibitor[4]	Data Not Available
Other CYP Isozymes	Negligible inhibition of CYP1A2, 2C9, 2C19, 2E1, and 3A4[5]	Data Not Available

Experimental Protocols

Hypothetical Synthesis of Citalopram N-oxide

This protocol describes a potential method for the synthesis of **Citalopram N-oxide** from citalopram for use as an analytical standard. The procedure is based on general methods for N-oxidation of tertiary amines.

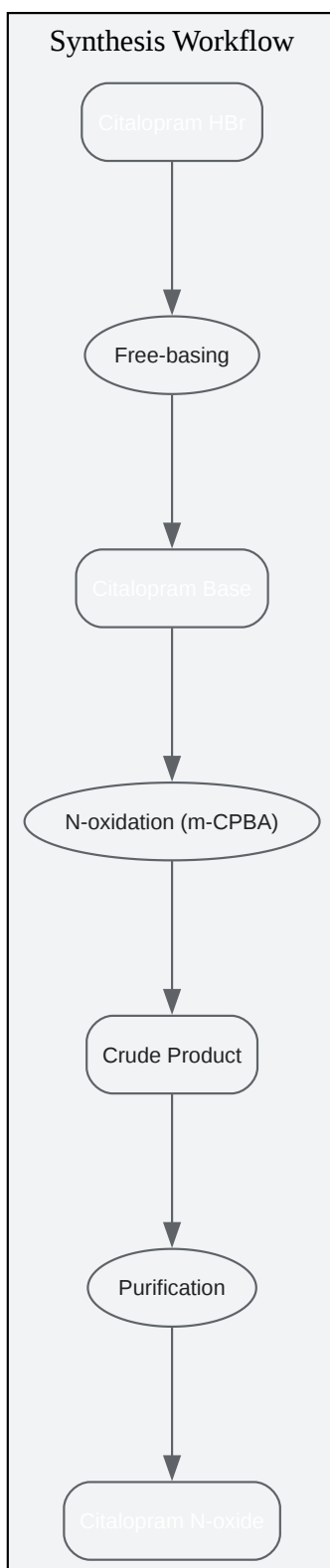
Materials:

- Citalopram hydrobromide
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Methanol

Procedure:

- Free-basing of Citalopram: Dissolve citalopram hydrobromide in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain citalopram free base as an oil.
- N-oxidation: Dissolve the citalopram free base in dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to isolate **Citalopram N-oxide**.
- **Characterization:** Confirm the identity and purity of the synthesized **Citalopram N-oxide** using techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).



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Figure 2: Synthetic workflow for **Citalopram N-oxide**.

Quantification of Citalopram N-oxide in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of citalopram and its metabolites, including **Citalopram N-oxide**, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of an internal standard solution (e.g., a deuterated analog of citalopram).
- Add 300 μL of cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 $^{\circ}\text{C}$.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

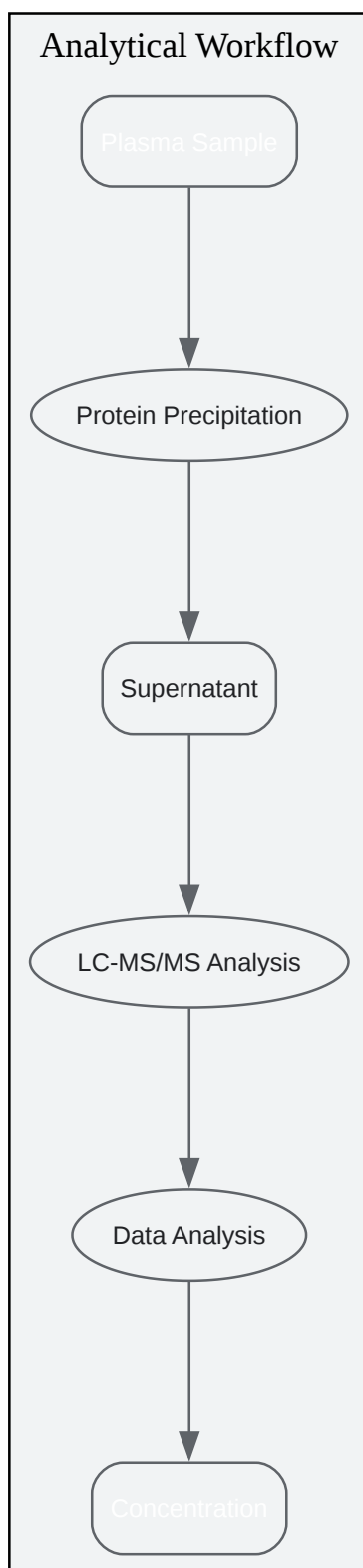
2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for citalopram, its metabolites (including **Citalopram N-oxide**), and the internal standard would need to be optimized. For **Citalopram N-oxide** (m/z 341.1), potential product ions could be investigated by fragmentation experiments.

3. Data Analysis:

- Quantify the concentration of **Citalopram N-oxide** by constructing a calibration curve using known concentrations of the synthesized standard.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.



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Figure 3: Workflow for quantification of **Citalopram N-oxide**.

Conclusion

Citalopram N-oxide is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. The available data suggest that it has minimal pharmacological activity and is excreted in small amounts in the urine. A significant gap exists in the scientific literature regarding its detailed pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to synthesize and quantify **Citalopram N-oxide**, which will be crucial for a more complete understanding of its role in the overall disposition and effects of citalopram. Further research is warranted to fully characterize this metabolite and its potential clinical relevance.

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